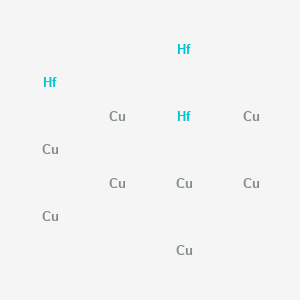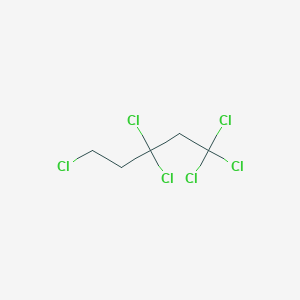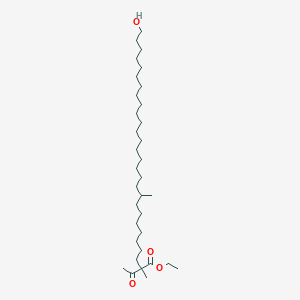![molecular formula C11H15NO3 B14601751 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol is an organic compound with a complex structure that includes a phenol group, a propoxy group, and a hydroxy-methylcarbonimidoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of a substituted phenol with a propyl halide to introduce the propoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxy-methylcarbonimidoyl group can be reduced to amines.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the hydroxy-methylcarbonimidoyl group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-propoxyphenol
- 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-ethoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group at the 5-position and the hydroxy-methylcarbonimidoyl group at the 2-position allows for unique interactions with molecular targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol |
InChI |
InChI=1S/C11H15NO3/c1-3-6-15-9-4-5-10(8(2)12-14)11(13)7-9/h4-5,7,13-14H,3,6H2,1-2H3/b12-8+ |
Clave InChI |
SOYKKLWFMLWBOH-XYOKQWHBSA-N |
SMILES isomérico |
CCCOC1=CC(=C(C=C1)/C(=N/O)/C)O |
SMILES canónico |
CCCOC1=CC(=C(C=C1)C(=NO)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)







![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
